Cas no 2138516-03-5 (methyl 1-{3-oxabicyclo3.1.0hexan-6-yl}piperidine-3-carboxylate)

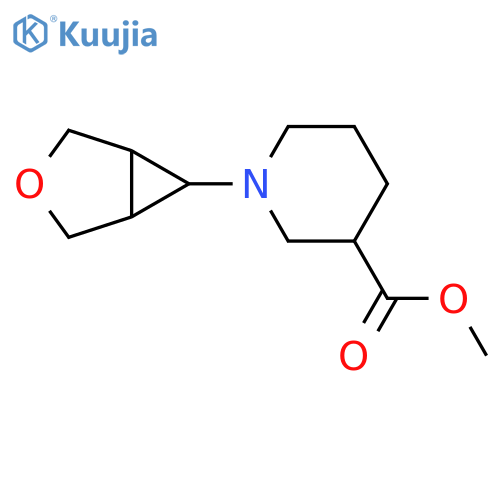

2138516-03-5 structure

商品名:methyl 1-{3-oxabicyclo3.1.0hexan-6-yl}piperidine-3-carboxylate

methyl 1-{3-oxabicyclo3.1.0hexan-6-yl}piperidine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 1-{3-oxabicyclo[3.1.0]hexan-6-yl}piperidine-3-carboxylate

- 2138516-03-5

- EN300-840144

- methyl 1-{3-oxabicyclo3.1.0hexan-6-yl}piperidine-3-carboxylate

-

- インチ: 1S/C12H19NO3/c1-15-12(14)8-3-2-4-13(5-8)11-9-6-16-7-10(9)11/h8-11H,2-7H2,1H3

- InChIKey: LCKSBHQDXHBBJX-UHFFFAOYSA-N

- ほほえんだ: O1CC2C(C1)C2N1CCCC(C(=O)OC)C1

計算された属性

- せいみつぶんしりょう: 225.13649347g/mol

- どういたいしつりょう: 225.13649347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 284

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

methyl 1-{3-oxabicyclo3.1.0hexan-6-yl}piperidine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-840144-2.5g |

methyl 1-{3-oxabicyclo[3.1.0]hexan-6-yl}piperidine-3-carboxylate |

2138516-03-5 | 95.0% | 2.5g |

$4566.0 | 2025-02-21 | |

| Enamine | EN300-840144-0.5g |

methyl 1-{3-oxabicyclo[3.1.0]hexan-6-yl}piperidine-3-carboxylate |

2138516-03-5 | 95.0% | 0.5g |

$2236.0 | 2025-02-21 | |

| Enamine | EN300-840144-0.05g |

methyl 1-{3-oxabicyclo[3.1.0]hexan-6-yl}piperidine-3-carboxylate |

2138516-03-5 | 95.0% | 0.05g |

$1957.0 | 2025-02-21 | |

| Enamine | EN300-840144-10.0g |

methyl 1-{3-oxabicyclo[3.1.0]hexan-6-yl}piperidine-3-carboxylate |

2138516-03-5 | 95.0% | 10.0g |

$10018.0 | 2025-02-21 | |

| Enamine | EN300-840144-10g |

methyl 1-{3-oxabicyclo[3.1.0]hexan-6-yl}piperidine-3-carboxylate |

2138516-03-5 | 10g |

$10018.0 | 2023-09-02 | ||

| Enamine | EN300-840144-1.0g |

methyl 1-{3-oxabicyclo[3.1.0]hexan-6-yl}piperidine-3-carboxylate |

2138516-03-5 | 95.0% | 1.0g |

$2330.0 | 2025-02-21 | |

| Enamine | EN300-840144-0.1g |

methyl 1-{3-oxabicyclo[3.1.0]hexan-6-yl}piperidine-3-carboxylate |

2138516-03-5 | 95.0% | 0.1g |

$2050.0 | 2025-02-21 | |

| Enamine | EN300-840144-0.25g |

methyl 1-{3-oxabicyclo[3.1.0]hexan-6-yl}piperidine-3-carboxylate |

2138516-03-5 | 95.0% | 0.25g |

$2143.0 | 2025-02-21 | |

| Enamine | EN300-840144-5.0g |

methyl 1-{3-oxabicyclo[3.1.0]hexan-6-yl}piperidine-3-carboxylate |

2138516-03-5 | 95.0% | 5.0g |

$6757.0 | 2025-02-21 | |

| Enamine | EN300-840144-1g |

methyl 1-{3-oxabicyclo[3.1.0]hexan-6-yl}piperidine-3-carboxylate |

2138516-03-5 | 1g |

$2330.0 | 2023-09-02 |

methyl 1-{3-oxabicyclo3.1.0hexan-6-yl}piperidine-3-carboxylate 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

2138516-03-5 (methyl 1-{3-oxabicyclo3.1.0hexan-6-yl}piperidine-3-carboxylate) 関連製品

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量